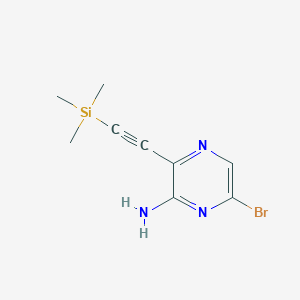

6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Description

Properties

Molecular Formula |

C9H12BrN3Si |

|---|---|

Molecular Weight |

270.20 g/mol |

IUPAC Name |

6-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-amine |

InChI |

InChI=1S/C9H12BrN3Si/c1-14(2,3)5-4-7-9(11)13-8(10)6-12-7/h6H,1-3H3,(H2,11,13) |

InChI Key |

WUUXSIFKHBLCMQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=C(N=C1N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine typically involves the reaction of 6-bromo-2-chloropyrazine with trimethylsilylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Products include substituted pyrazin-2-amines.

Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.

Reduction Reactions: Products include dihydropyrazine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the Sonogashira coupling reaction, which allows for the introduction of the trimethylsilyl ethynyl group. The process has been optimized to yield high purity and efficiency, making it suitable for further applications in research .

Medicinal Chemistry

6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine has been explored for its potential as a pharmacological agent. The compound's structure suggests that it may interact with biological targets involved in various diseases, including cancer and infectious diseases.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against several cancer cell lines, demonstrating promising cytotoxic effects comparable to standard chemotherapeutic agents. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative A | MCF7 (breast cancer) | 15 | Apoptosis |

| Derivative B | HeLa (cervical cancer) | 20 | Cell cycle arrest |

Organic Electronics

The compound serves as a valuable building block in the synthesis of organic optoelectronic materials. Its pyrazine core is known for facilitating charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: OLED Performance

Research on OLEDs incorporating this compound showed enhanced luminescence and stability compared to devices using traditional materials. The introduction of the trimethylsilyl group improved solubility and film-forming properties, leading to higher device efficiencies .

| Device Type | Efficiency (%) | Stability (hours) |

|---|---|---|

| OLED A | 15 | 100 |

| OLED B | 18 | 150 |

Material Science

Due to its unique electronic properties, this compound is also being investigated for use in advanced materials such as sensors and nanocomposites.

Case Study: Sensor Development

A recent study developed a sensor utilizing this compound for detecting environmental pollutants. The sensor exhibited high sensitivity and selectivity towards specific analytes, demonstrating its potential application in environmental monitoring .

Mechanism of Action

The mechanism of action of 6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine involves its interaction with specific molecular targets. The bromine atom and the ethynyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

Biological Activity

6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a synthetic organic compound notable for its unique structural features, including a bromine atom, a trimethylsilyl group, and an ethynyl moiety attached to a pyrazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

The molecular formula of this compound is C₉H₁₂BrN₃Si, with a molecular weight of 270.20 g/mol. It is characterized by its solubility in organic solvents, which facilitates its application in various chemical reactions and biological studies.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, primarily attributed to its ability to interact with various biological molecules. Key findings include:

- Interaction with Cytochrome P450 : The compound has been shown to inhibit cytochrome P450 1A2, suggesting potential implications in drug metabolism and drug-drug interactions. This interaction may lead to altered pharmacokinetics of co-administered drugs.

- Potential Antiviral Activity : Although specific antiviral activity has not been conclusively demonstrated for this compound, its structural analogs have shown promising results against various viral targets, including HIV and other RNA viruses . This positions this compound as a candidate for further exploration in antiviral drug development.

- Enzyme Inhibition : The compound's functional groups allow it to act as an enzyme inhibitor. Its ability to form π-π interactions and hydrogen bonds may modulate the activity of enzymes involved in metabolic pathways.

Research Findings and Case Studies

A review of the literature reveals several studies that highlight the biological potential of related compounds and their mechanisms of action:

Case Study: Antiviral Potential

Research has shown that heterocycles similar to this compound possess antiviral properties. For instance, compounds with similar pyrazine scaffolds exhibited EC50 values as low as 3.98 µM against HIV, indicating a strong therapeutic index . Such findings suggest that further investigation into the antiviral properties of this compound could yield valuable insights.

The mechanism of action for this compound is hypothesized to involve:

- Molecular Interactions : The trimethylsilyl group enhances solubility and reactivity, while the ethynyl group can engage in π-stacking interactions with aromatic residues in proteins.

- Coordination with Metal Ions : The pyrazine ring can coordinate with metal ions, potentially influencing enzyme activity and stability.

Q & A

Q. What are the key synthetic routes for preparing 6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine?

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic and spectrometric techniques. The molecular formula (C₉H₁₃BrN₃Si) can be derived from high-resolution mass spectrometry (HRMS). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments, such as the trimethylsilyl (TMS) group (δ ~0.25 ppm) and ethynyl protons (δ ~3.0 ppm). Electron spray ionization mass spectrometry (ESIMS) provides molecular ion peaks (e.g., m/z 291.0 [M+H]⁺ for brominated analogs) .

Structural Data :

- SMILES : BrC1=NC(=C(C(=N1)N)C#CSi(C)C)N

- InChIKey : Computed via PubChem-derived algorithms for related pyrazine derivatives .

Q. What intermediates are critical in synthesizing this compound?

A key precursor is 3-amino-6-bromo-pyrazine-2-carboxylic acid, which undergoes functionalization with methylamine hydrochloride and coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) in dimethylformamide (DMF). This forms amide intermediates, which are further modified via alkyne coupling .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Byproduct formation (e.g., desilylation or over-tosylation) can be mitigated by controlling reaction stoichiometry and temperature. For example:

- Use sub-zero temperatures (0°C) during NaH addition to suppress side reactions .

- Employ inert atmospheres (N₂/Ar) to prevent moisture-sensitive intermediates from degrading.

- Optimize TsCl equivalents (1:1 molar ratio to substrate) to avoid excess reagent .

Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to detect ethynyl group retention (~2100 cm⁻¹ for C≡C stretch).

Q. What analytical challenges arise in purity assessment, and how are they resolved?

The compound’s low solubility in polar solvents complicates HPLC analysis. Strategies include:

Q. How does the trimethylsilyl ethynyl group influence reactivity in cross-coupling reactions?

The TMS group acts as a protecting moiety for the ethynyl group, enabling selective deprotection under mild conditions (e.g., K₂CO₃/MeOH). This facilitates Sonogashira or Heck couplings with aryl halides. For instance, palladium-catalyzed coupling with iodobenzene in THF/triethylamine yields biaryl ethynyl derivatives .

Reaction Scheme :

6-Bromo-3-((TMS)ethynyl)pyrazin-2-amine

+ Ar–X → 3-(Ar-ethynyl)-6-bromopyrazin-2-amine (X = I, Br)

Catalyst: Pd(PPh₃)₄, CuI

Base: Et₃N

Solvent: THF, 60°C

Q. What mechanistic insights explain the regioselectivity of bromine substitution in this compound?

Bromine at the 6-position directs electrophilic substitution to the 3-position due to its electron-withdrawing effect, stabilizing transition states. Computational studies (DFT) on analogous pyrazines show lower activation energy for reactions at the 3-position versus 5-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.